N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O3S/c19-11(13-15-8-4-1-2-6-10(8)22-13)16-14-18-17-12(21-14)9-5-3-7-20-9/h1-7H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIIWOGGJDJOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring.
Coupling with benzothiazole: The oxadiazole derivative is then coupled with a benzothiazole derivative, such as 2-aminobenzothiazole, under appropriate conditions to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the oxadiazole ring may produce various hydrazine derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer activities. For instance, studies have demonstrated that oxadiazole derivatives can selectively inhibit certain carbonic anhydrases associated with cancer cell proliferation. In vitro evaluations revealed that specific compounds showed high selectivity and activity against various cancer cell lines, including melanoma and pancreatic cancer cells .
Key Findings :
- Compounds with oxadiazole moieties exhibited IC50 values in the nanomolar range against cancer cell lines.
- The most active compounds were found to inhibit the growth of cancer cells effectively under both normoxic and hypoxic conditions.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Studies involving furan derivatives indicate that they possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain synthesized compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus .
Case Study :
In a comparative study of various benzothiazole derivatives, those containing the oxadiazole structure displayed enhanced antimicrobial activity compared to their benzimidazole counterparts.
Drug Discovery
The incorporation of oxadiazole rings in drug design has been linked to improved pharmacological profiles. The unique structural features of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide make it a candidate for further development as a therapeutic agent in treating various diseases.
Potential Areas of Application :
- Cancer Therapy : Targeting specific pathways involved in tumor growth.
- Infectious Diseases : Developing new antibiotics based on its antimicrobial properties.
- Neurological Disorders : Exploring its effects on neuronal pathways due to the presence of the benzothiazole moiety which has shown anticonvulsant properties in other studies .
Research Insights and Future Directions
The ongoing research into this compound highlights its versatility as a scaffold for developing new drugs. The following insights can guide future research:
- Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure affect biological activity will be crucial for optimizing efficacy.
- Combination Therapies : Investigating the compound's effectiveness in combination with existing treatments could enhance therapeutic outcomes for cancer patients.
- Mechanism of Action Studies : Detailed studies are needed to elucidate the mechanisms through which this compound exerts its biological effects.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Heterocycles and Substituents
Key Observations :
Implications of Substituent Differences
- Antifungal Activity : LMM5 and LMM11 demonstrated efficacy against Candida albicans, with LMM11 showing activity at 100 μg/mL . The target compound’s benzothiazole group may improve binding to fungal thioredoxin reductase via enhanced aromatic interactions, though this requires experimental validation.
- Metabolic Stability : The oxadiazole ring in all compounds confers resistance to hydrolysis, but the sulfamoyl groups in LMM5/LMM11 may increase susceptibility to enzymatic modification compared to the carboxamide in the target compound.
- Lipophilicity : The furan-2-yl group in the target compound and LMM11 contributes to moderate lipophilicity, aiding membrane penetration. However, LMM5’s 4-methoxyphenylmethyl substituent introduces greater bulk and hydrophobicity, which could affect bioavailability .
Thioredoxin Reductase Inhibition
Antifungal Efficacy
- LMM11 : Effective against C. albicans at 100 μg/mL, comparable to fluconazole in some assays .
- LMM5 : Lower activity (50 μg/mL) suggests that bulkier substituents (4-methoxyphenylmethyl) may hinder target engagement .
- Target Compound : Predicted activity is uncertain but structurally analogous to LMM11. The benzothiazole’s rigidity might enhance target affinity, while the absence of sulfamoyl groups could reduce off-target effects.
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure
The compound features a complex structure that includes a furan ring, an oxadiazole moiety, and a benzothiazole component. Its molecular formula is with a molecular weight of 240.3 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₄O₂ |
| Molecular Weight | 240.3 g/mol |
| CAS Number | 851095-32-4 |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and benzothiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown notable activity against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Antitumor Activity
Several studies have highlighted the antitumor potential of oxadiazole derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells, with IC50 values ranging from 1.61 to 1.98 µg/mL . The presence of electron-donating groups in the structure has been associated with increased cytotoxicity.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.
- Apoptosis Induction : Similar compounds have been observed to induce apoptosis in cancer cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the furan and benzothiazole rings significantly affect biological activity. Key findings include:
- Substituent Effects : The introduction of halogen or alkyl groups at specific positions on the benzothiazole ring enhances biological activity.
- Oxadiazole Ring Contribution : The oxadiazole moiety is crucial for both antimicrobial and anticancer activities, acting as a pharmacophore that interacts with biological targets.
Case Study 1: Antibacterial Activity
In a study evaluating various oxadiazole derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's MIC values were comparable to those of conventional antibiotics .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of benzothiazole derivatives showed that compounds similar to this compound could inhibit tumor growth in vivo in mouse models. The study reported tumor size reduction by over 50% compared to control groups .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
Oxadiazole Ring Formation : Cyclocondensation of furan-2-carbohydrazide with carbon disulfide in basic conditions (e.g., KOH/ethanol) forms the 1,3,4-oxadiazole core. Intermediate purification via recrystallization (ethanol/water) is critical .
Benzothiazole Coupling : React the oxadiazole intermediate with 1,3-benzothiazole-2-carbonyl chloride in anhydrous acetone under reflux, using K₂CO₃ as a base to facilitate amide bond formation .
Characterization : Confirm purity via TLC (silica gel, ethyl acetate/hexane) and structural validation using ¹H/¹³C NMR (DMSO-d₆) and FTIR (KBr pellet) .
Advanced: How can researchers optimize reaction yields during oxadiazole cyclocondensation?
Answer:
Optimization strategies include:
- Temperature Control : Maintain reflux at 90–100°C for 6–8 hours to ensure complete cyclization without side reactions .
- Catalyst Screening : Test POCl₃ or H₂SO₄ as acid catalysts; POCl₃ often improves yields by 15–20% in thiadiazole/oxadiazole syntheses .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .
Basic: What spectroscopic techniques are essential for structural validation of this compound?
Answer:
- ¹H/¹³C NMR : Identify protons on the furan (δ 6.3–7.2 ppm) and benzothiazole (δ 7.5–8.3 ppm) rings. The oxadiazole C=O group appears at ~167–170 ppm in ¹³C NMR .
- FTIR : Confirm amide C=O stretching (~1680 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS (positive ion mode) should show [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₀N₄O₃S) .
Advanced: How can contradictory biological activity data across oxadiazole derivatives be resolved?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on benzothiazole) and correlate with activity trends .
- Assay Standardization : Ensure consistent protocols for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ measurements) to minimize variability .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., acetylcholinesterase), validating discrepancies between predicted and observed activities .
Basic: What methods are used for crystal structure determination of oxadiazole derivatives?
Answer:
- Single-Crystal XRD : Grow crystals via slow evaporation (DMSO/water). Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles (e.g., oxadiazole C–N = 1.31–1.34 Å) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing efficiency .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Prepare the ligand (AMBER force field) and target protein (e.g., β-catenin, PDB ID: 1JDH). Simulate binding poses using a grid box centered on the active site .
- MD Simulations : Run 100 ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy to prioritize derivatives .
Basic: What analytical techniques ensure compound purity post-synthesis?
Answer:
- HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm. Purity >95% is required for biological assays .
- Melting Point Analysis : Sharp melting points (e.g., 184–185°C) indicate homogeneity; deviations >2°C suggest impurities .
Advanced: How do substituent modifications on the benzothiazole moiety influence anticancer activity?
Answer:
- Electron-Donating Groups (e.g., –OCH₃) : Enhance solubility but may reduce membrane permeability, lowering IC₅₀ in MCF-7 cells .
- Halogen Substituents (e.g., –Cl) : Increase lipophilicity and DNA intercalation potential, improving activity against HeLa cells (IC₅₀ = 8.2 μM vs. 12.5 μM for unsubstituted analogs) .
Basic: What safety protocols are critical during synthesis?
Answer:
- Ventilation : Use fume hoods when handling POCl₃ or CS₂ due to toxic fumes .
- Personal Protective Equipment (PPE) : Nitrile gloves and goggles are mandatory to prevent skin/eye contact with corrosive reagents .
Advanced: How can researchers validate the mechanism of action in enzyme inhibition studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
